Product packaging for Rhodium(II) trimethylacetate, dimer(Cat. No.:)

Rhodium(II) trimethylacetate, dimer

Cat. No.: B12344570
M. Wt: 307.17 g/mol
InChI Key: ZBRMHDOFHUMGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dirhodium(II) Carboxylates as Catalysts in Organic Synthesis

The importance of dirhodium(II) carboxylates in organic synthesis is extensive, primarily revolving around their exceptional ability to catalyze reactions involving metal carbenes. mdpi.comresearchgate.net These catalysts effectively decompose diazo compounds to generate highly reactive rhodium carbene intermediates. These intermediates are pivotal in a variety of synthetic transformations that are fundamental to the construction of complex organic molecules.

Key reactions catalyzed by dirhodium(II) carboxylates include:

Cyclopropanation: The formation of cyclopropane (B1198618) rings through the reaction of a carbene with an alkene. nih.govrsc.orgresearchgate.net This reaction is a cornerstone in the synthesis of numerous natural products and biologically active molecules.

C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond, enabling the direct functionalization of otherwise inert C-H bonds. nih.govnih.govcaltech.edu This powerful strategy simplifies synthetic routes and allows for the creation of complex molecular architectures.

Ylide Formation and Subsequent Rearrangements: The reaction of a carbene with a heteroatom to form an ylide, which can then undergo synthetically useful rearrangements. nih.govresearchgate.net

The nature of the carboxylate ligands plays a critical role in modulating the catalyst's reactivity and selectivity. By altering the steric and electronic properties of these ligands, chemists can fine-tune the catalyst's performance for specific applications, including achieving high levels of stereocontrol in asymmetric synthesis. mdpi.com

Historical Context and Evolution of Rhodium(II) Trimethylacetate, Dimer in Catalysis

The journey of dirhodium(II) carboxylates in catalysis began with the investigation of rhodium(II) acetate (B1210297), Rh₂(OAc)₄. nih.govwikipedia.org Its ability to catalyze carbene transfer reactions was a seminal discovery that opened the door to the development of a vast family of related catalysts. nih.gov

Within this family, This compound , also known as dirhodium(II) pivalate (B1233124), emerged as a noteworthy catalyst. cymitquimica.com The trimethylacetate ligands, with their bulky tert-butyl groups, confer distinct steric and electronic properties compared to the less sterically demanding acetate ligands. This increased steric bulk can significantly influence the selectivity of catalytic reactions. For instance, in certain C-H insertion reactions, bulkier catalysts have demonstrated preferential formation of specific products.

The development of this compound, and other dirhodium(II) carboxylates has been a continuous process of refinement. A significant advancement in this field has been the ability to exchange the carboxylate ligands, which has paved the way for the creation of chiral dirhodium(II) catalysts. nih.gov These chiral catalysts have revolutionized asymmetric synthesis by enabling the highly enantioselective formation of a wide range of molecules. The foundational studies with achiral catalysts like this compound, were crucial in understanding the fundamental principles governing dirhodium(II) catalysis, thereby enabling the design of more sophisticated and selective catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O4Rh B12344570 Rhodium(II) trimethylacetate, dimer

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O4Rh

Molecular Weight

307.17 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;rhodium

InChI

InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);

InChI Key

ZBRMHDOFHUMGCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh]

Origin of Product

United States

Synthetic Methodologies for Dirhodium Ii Trimethylacetate, Dimer

Strategic Approaches to Rhodium(II) Carboxylate Synthesis

The preparation of dirhodium(II) carboxylates can be broadly categorized into two primary strategies: oxidative rearrangement of ligand precursors and reductive ligation from rhodium(III) precursors.

Oxidative Rearrangement Pathways for Ligand Precursors

One innovative approach to synthesizing the carboxylate ligands needed for these complexes involves the oxidative rearrangement of 1,3-diketones. acs.org This method provides a pathway to create sterically hindered carboxylates, which can be crucial for catalyst performance. acs.org For instance, a double oxidative rearrangement of an acyclic tetraketone intermediate can be employed to produce all-carbon quaternary carboxylates on a process scale. acs.org This strategy offers significant advantages over traditional methods like nitrile anion alkylation, particularly in the synthesis of congested carboxylate ligands. acs.org

Reductive Ligation Reactions from Rhodium(III) Precursors

A common and direct method for synthesizing dirhodium(II) carboxylates is the reductive ligation of rhodium(III) salts, such as hydrated rhodium(III) chloride (RhCl₃·xH₂O). acs.orgwikipedia.org This process typically involves heating the rhodium(III) precursor in the presence of the desired carboxylic acid. wikipedia.org For example, rhodium(II) acetate (B1210297) is prepared by heating hydrated rhodium(III) chloride in a mixture of methanol (B129727) and acetic acid. wikipedia.org A key challenge in this approach is preventing the over-reduction of rhodium(III) to rhodium(0). acs.org Controlling the relative reduction rate of the rhodium(III) salt and the intermediate polynuclear rhodium(II) species is critical to maximizing the yield of the desired dirhodium(II) carboxylate. acs.org

Preparation and Characterization of Ancillary Ligands for Dirhodium Complexes

The properties and reactivity of dirhodium(II) complexes can be fine-tuned by modifying the ligands. While the bridging carboxylate ligands are fundamental to the paddlewheel structure, the axial positions of the rhodium atoms can also coordinate with other ligands, known as ancillary or axial ligands. tennessee.eduacs.org These axial ligands can influence the electronic properties and steric environment of the catalyst, thereby affecting its activity and selectivity in catalytic reactions. acs.orgchemrxiv.org

The exchange of axial ligands is generally a facile process that can occur at room temperature, in contrast to the more demanding conditions required for exchanging the bridging equatorial ligands. mdpi.com A variety of Lewis bases, such as pyridines and phosphines, can serve as axial ligands. wikipedia.orgtennessee.edu The choice of axial ligand can be used to stabilize the rhodium carbenoid intermediates that are key to many catalytic cycles, leading to greater selectivity. tennessee.edu

The preparation of these ancillary ligands and their subsequent coordination to the dirhodium core are crucial aspects of catalyst design. Characterization of the resulting complexes often involves techniques such as NMR spectroscopy, ESI-mass spectrometry, and single-crystal X-ray diffraction to confirm the structure and bonding within the molecule. mdpi.comresearchgate.net

Interactive Data Table: Properties of Rhodium(II) Trimethylacetate, Dimer

PropertyValue
Chemical Formula C₂₀H₃₆O₈Rh₂
Molecular Weight 610.31 g/mol sigmaaldrich.com
CAS Number 62728-88-5 sigmaaldrich.com
Appearance Dark green powder wikipedia.org
Synonyms Tetrakis(pentanoato)dirhodium, Rhodium(II) pivalate (B1233124) dimer sigmaaldrich.comscbt.com

Advanced Structural Elucidation and Supramolecular Architecture

Core "Paddlewheel" Dimeric Structure Analysis

The quintessential feature of rhodium(II) trimethylacetate, dimer is its paddlewheel architecture. mdpi.comresearchgate.net This structure consists of two rhodium atoms held in close proximity by four bridging trimethylacetate ligands. Each rhodium atom is also available for coordination to an axial ligand, completing an octahedral geometry. chemrxiv.orgwikipedia.org The carboxylate ligands span the two metal centers, with each rhodium atom being bonded to four oxygen atoms from the bridging ligands. wikipedia.org This arrangement creates a stable and well-defined dirhodium core that is the basis for the compound's chemical behavior. researchgate.net

A defining characteristic of the dirhodium(II) paddlewheel structure is the presence of a rhodium-rhodium (Rh-Rh) single bond. chemrxiv.orgresearchgate.net This metal-metal bond arises from the interaction of the d-orbitals of the two Rh(II) centers, resulting in a configuration often described as σ²π⁴δ²δ²π⁴. researchgate.net The Rh-Rh bond length is a critical parameter that is sensitive to the nature of both the equatorial carboxylate ligands and any axially coordinated ligands. researchgate.netresearchgate.net For instance, in the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) adduct of rhodium(II) pivalate (B1233124) (a synonym for trimethylacetate), the Rh-Rh bond distance is approximately 2.4143(2) Å. mdpi.comresearchgate.net This distance can vary, typically within the range of 2.38 to 2.52 Å, depending on the electronic and steric properties of the ligands. researchgate.netresearchgate.net The strength and length of this bond are fundamental to the electronic structure and, consequently, the catalytic activity of the complex. chemrxiv.org

The steric bulk of the equatorial trimethylacetate ligands can also lead to structural distortions upon axial ligation. In the DBU adduct of rhodium(II) trimethylacetate, the bulky tert-butyl groups influence the Rh-Rh-N bond angle, causing a greater distortion compared to the less sterically hindered rhodium(II) acetate (B1210297) analogue. mdpi.com Despite this increased distortion, the Rh-N bond length in the trimethylacetate adduct is observed to be shorter. mdpi.com These structural changes highlight the intricate interplay between the steric and electronic effects of both the equatorial and axial ligands.

Axial Coordination Chemistry and Adduct Formation

The rhodium atoms in the dirhodium(II) core are Lewis acidic, readily coordinating with a variety of Lewis bases at the axial positions. researchgate.netchemrxiv.org This axial ligation is a crucial aspect of the chemistry of rhodium(II) trimethylacetate, as it can modulate the electronic properties and reactivity of the complex. chemrxiv.orgnsf.gov The exchange of axial ligands is typically a facile process that occurs at room temperature. mdpi.com

Nitrogen-containing ligands generally exhibit a strong affinity for the axial sites of dirhodium(II) tetracarboxylates. mdpi.comnih.gov A variety of N-donor ligands, including amines, nitriles, and isonitriles, form stable adducts with rhodium(II) trimethylacetate. mdpi.comnih.govresearchgate.net

A well-studied example is the adduct formed with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net In this adduct, the DBU ligand coordinates to the axial site through its imido-nitrogen atom. mdpi.com The formation of this adduct is rapid, with the product precipitating from solution upon mixing the reactants. mdpi.com X-ray crystallographic analysis of [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] reveals a Rh-N bond distance of 2.2587(10) Å. mdpi.comresearchgate.net The steric bulk of the DBU ligand and the trimethylacetate groups leads to a staggered arrangement of the axial ligands relative to the equatorial carboxylates. mdpi.com

The interaction with nitriles, such as acetonitrile (B52724), has also been investigated. chemrxiv.org Acetonitrile, being sterically unhindered, can compete with bulkier ligands like DBU for the axial coordination sites in solution. mdpi.com This competition is influenced by the solvent environment. mdpi.com Isonitriles are another class of N-donor ligands that readily form adducts with dirhodium(II) complexes. acs.org

The following table summarizes key structural data for the DBU adduct of rhodium(II) trimethylacetate:

ParameterValueReference
Rh-Rh Bond Distance2.4143(2) Å mdpi.comresearchgate.net
Rh-N Bond Distance2.2587(10) Å mdpi.comresearchgate.net

Oxygen-donor ligands, such as water, alcohols, ethers, and ketones, can also coordinate to the axial positions of rhodium(II) trimethylacetate, although these interactions are generally weaker than those with N-donor ligands. mdpi.comchemrxiv.org The coordination of water molecules to the axial sites is common, and rhodium(II) carboxylates are often isolated as their diaqua adducts. wikipedia.org

Computational studies have explored the effects of axial coordination by solvents like isopropanol (B130326) and acetone (B3395972). chemrxiv.org These studies indicate that even weakly coordinating oxygen-donor solvents can influence the electronic structure and reactivity of the dirhodium complex. chemrxiv.org For example, the coordination of acetone to a dirhodium tetraformate catalyst was shown to affect the energetics of cyclopropanation reactions. chemrxiv.org The lability of these O-donor ligands is a key feature, allowing for their displacement by substrates in catalytic reactions. mdpi.com

For instance, in a non-coordinating solvent like dichloromethane (B109758) (DCM), the axial ligand (e.g., DBU) is expected to remain bound to the dirhodium core. mdpi.com However, in a more strongly coordinating solvent like acetonitrile (ACN), the solvent molecules can compete with and even displace the axial ligand. mdpi.com This displacement can lead to changes in the electronic spectrum of the complex, as the energy of the π(Rh₂) to σ(Rh₂) transition is sensitive to the nature of the axial ligands. mdpi.com

Furthermore, the solvent can influence the crystallization of adducts. For example, the rhodium(II) acetate-DBU adduct crystallizes with chloroform (B151607) molecules in its unit cell, which participate in intermolecular hydrogen bonding. mdpi.com In contrast, the bulkier rhodium(II) trimethylacetate-DBU adduct crystallizes without solvent molecules, likely due to the steric hindrance of the tert-butyl groups preventing solvent inclusion. mdpi.comresearchgate.net This demonstrates how the interplay between the ligands and the solvent can dictate the supramolecular architecture of these complexes in the solid state.

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the properties and reactivity of this compound. Advanced analytical techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into its structural intricacies.

Crystallographic Analysis of Rhodium(II) Trimethylacetate Adducts

A notable example is the adduct formed with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), [Rh₂(μ-O₂CCMe₃)₄(DBU)₂]. acs.org The crystallographic analysis of this compound provides valuable data on its structural parameters. The synthesis involves the reaction of rhodium(II) trimethylacetate with an excess of DBU in ethanol, leading to the formation of a red-purple precipitate. mdpi.com Single crystals suitable for X-ray diffraction can be obtained by the slow diffusion of hexanes into a chloroform solution of the adduct. acs.org

The structure of the [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] adduct, as determined by single-crystal X-ray diffraction, showcases the coordination of the DBU ligand to the axial positions of the dirhodium core through its imido-nitrogen atom. acs.org Key structural parameters for this adduct are summarized in the table below.

Crystal Data and Structural Refinement for [Rh₂(μ-O₂CCMe₃)₄(DBU)₂]
ParameterValue
Chemical FormulaC₃₈H₆₈N₄O₈Rh₂
Formula Weight914.77 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.558(3)
b (Å)16.591(4)
c (Å)21.821(5)
α (°)90
β (°)101.99(3)
γ (°)90
Volume (ų)4448.9(17)
Z4
Rh-Rh bond distance (Å)2.4143(2)
Rh-N bond distance (Å)2.2587(10)

Intermolecular and Intramolecular Interactions within Solid-State Structures

In the case of the [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] adduct, the crystal structure is devoid of solvent molecules. acs.org The primary interactions observed are weak intramolecular C–H···O hydrogen bonds between the axial DBU ligand and the oxygen atoms of the bridging trimethylacetate groups. acs.org Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, reveals that the solid-state structure of this adduct is predominantly governed by H···H contacts. acs.org This indicates that London dispersion forces between the bulky tert-butyl groups of the pivalate ligands are significant in the crystal packing. mdpi.com The steric bulk of these equatorial ligands also influences the Rh-Rh-N bond angle, causing a deviation from ideal octahedral geometry. mdpi.com

Supramolecular Assemblies and Polymeric Chain Formation

The ability of the rhodium(II) trimethylacetate dimer to coordinate with bifunctional ligands opens up avenues for the construction of one-dimensional, two-dimensional, and even three-dimensional supramolecular assemblies. These extended structures are of great interest for their potential applications in areas such as gas storage and catalysis.

Bifunctional Ligation Leading to Chain Complexes

Bifunctional ligands, which possess two or more donor atoms, can bridge multiple rhodium(II) trimethylacetate dimers, leading to the formation of coordination polymers. The geometry and rigidity of the bridging ligand are critical factors in determining the structure of the resulting polymeric chain.

Nitrogen-containing heterocyclic compounds are commonly employed as bifunctional linkers. For instance, pyrazine (B50134) (pyz), with its two opposing nitrogen atoms, can effectively connect dirhodium units in a linear fashion. acs.org Similarly, 4,4'-bipyridine (B149096) (4,4'-bpy) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to form polymeric adducts with rhodium(II) pivalate, with the general formula [Rh₂(O₂CCMe₃)₄(L)]n (where L is the bridging ligand). acs.org These ligands act as linkers, creating an alternating arrangement of the rhodium(II) dimer and the ligand to form a one-dimensional chain. acs.org

Adduct Polymers with Bridging Ligands

The reaction of rhodium(II) trimethylacetate with bifunctional nitrogenous ligands such as pyrazine, 4,4'-bipyridine, and DABCO results in the formation of adduct polymers. acs.org An X-ray structure analysis of the adduct with 4,4'-bipyridine has confirmed a polymeric structure with an alternating arrangement of the rhodium(II) dimer and the bridging ligand. acs.org In this specific polymer, the Rh-Rh bond distance was determined to be 2.395(1) Å, which is consistent with values reported for other rhodium(II) carboxylate adducts with axial aromatic nitrogen-donor ligands. acs.org

The nature of the axial interaction between the rhodium(II) dimer core and the bridging ligand can be investigated using techniques such as reflectance spectroscopy and thermogravimetric analysis. acs.org These studies provide insights into the strength of the coordination bond and the stability of the resulting polymeric structure. The formation of these adduct polymers highlights the utility of this compound as a building block for creating extended, functional materials.

Electronic Structure and Spectroscopic Investigations

Theoretical and Computational Analyses of Electronic Structure

Theoretical and computational methods are indispensable for elucidating the intricate electronic structure of rhodium(II) trimethylacetate, dimer. These approaches provide insights into bonding, orbital interactions, and the nature of excited states, which are crucial for understanding the compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio calculations have been extensively employed to model the electronic structure of dirhodium complexes. etsu.edunih.govresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of single-point energies, providing a detailed picture of the electronic landscape. etsu.edu For instance, in studies of related dirhodium tetracarboxylate complexes, DFT calculations using basis sets like LANL2DZ for rhodium and 6-31G for other atoms have been successful in modeling the ligated metal complexes. etsu.edu

DFT calculations have been instrumental in understanding the intramolecular amidation-aziridination reactions catalyzed by dirhodium tetracarboxylates. etsu.edu These studies often utilize effective core potentials (ECP) for the rhodium atom, such as LANL2DZ, to manage the computational demands of these heavy metal systems. etsu.edu The choice of functional, such as B3LYP, is also critical, as it can influence the accuracy of the calculated electronic properties. reddit.com While DFT methods are widely used due to their balance of accuracy and computational cost, ab initio methods like the Hartree-Fock (HF) method provide an alternative, albeit often less precise, approach for determining effective bond lengths after geometry optimization. etsu.edu

Broken Symmetry (BS) Approaches for Ground State Configurations

The broken symmetry (BS) approach within the framework of Density Functional Theory (DFT) is a powerful tool for investigating the magnetic coupling in multinuclear transition metal complexes. nih.gov This method is particularly useful for understanding the ground state electronic configurations of systems with multiple interacting metal centers, such as the dirhodium core in this compound.

The BS-DFT method allows for the calculation of exchange coupling constants, which quantify the magnetic interaction between the metal ions. acs.org By performing a series of calculations with different spin configurations, it is possible to extract parameters for both isotropic and anisotropic exchange interactions. nih.gov This approach has been successfully applied to binuclear chromium and iron complexes to elucidate the nature of their magnetic properties. nih.govacs.org For dirhodium complexes, this method can provide insights into the direct metal-metal interactions and the role of the bridging ligands in mediating superexchange. acs.org

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Modifications

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org In the context of this compound, the HOMO and LUMO are primarily associated with the metallic d orbitals. libretexts.org

The energy and composition of these frontier orbitals can be significantly influenced by the coordination environment of the dirhodium core. The experimental reduction potential of related rhodium complexes has been shown to correlate linearly with the calculated energies of their LUMOs, while the oxidation potential correlates with the HOMO energies. uit.no Modifications to the ligands, such as the introduction of electron-withdrawing groups, can alter the HOMO-LUMO gap, thereby affecting the electronic and optical properties of the complex. nih.govresearchgate.net For example, in related Ru(II) complexes, protonation of the ligands leads to a decrease in the LUMO energy and a smaller HOMO-LUMO gap. nih.gov

Computational MethodKey ApplicationInsights Gained
Density Functional Theory (DFT)Geometry optimization, single-point energy calculations, reaction mechanisms.Provides detailed electronic structure, models ligated metal complexes, and elucidates reaction pathways.
Ab Initio (Hartree-Fock)Determination of effective bond lengths.Offers an alternative, though often less precise, method for structural analysis.
Broken Symmetry (BS-DFT)Investigation of magnetic coupling in multinuclear complexes.Quantifies magnetic interactions and distinguishes between direct and superexchange mechanisms.
Frontier Molecular Orbital (FMO) TheoryQualitative understanding of chemical reactivity.Explains reactivity based on HOMO-LUMO interactions and how ligand modifications affect the HOMO-LUMO gap.

Spectroelectrochemical Characterization and Redox Properties

The redox behavior of this compound is a key aspect of its chemistry, influencing its catalytic activity and potential applications in materials science. Spectroelectrochemical techniques, which combine spectroscopy and electrochemistry, are powerful tools for probing the electronic changes that occur during redox processes.

Metal-Centered Oxidation States and Transformations (Rh(II) ↔ Rh(III))

Dirhodium(II) complexes can undergo metal-centered oxidation, transforming from the Rh(II)-Rh(II) state to a mixed-valence Rh(II)-Rh(III) or a fully oxidized Rh(III)-Rh(III) state. researchgate.net Electrochemical methods, such as cyclic voltammetry, are used to investigate these redox transformations. researchgate.net For example, related dirhodium complexes have been shown to undergo reversible one-electron oxidations. nih.gov

The oxidation potential can be influenced by the nature of the bridging and axial ligands. In some cases, the oxidation involves two overlapping one-electron transfer processes. nih.gov The stability of the resulting oxidized species is also dependent on the coordination environment. For instance, the oxidation of some dirhodium complexes is believed to be the first step in a sequence of redox transformations, followed by ligand-based processes. researchgate.net

Ligand-Centered Redox Processes and Spin Density Distribution

In addition to metal-centered redox events, ligand-centered redox processes can also occur in dirhodium complexes. This is particularly relevant when the ligands themselves are redox-active. For instance, dirhodium complexes with phenoxyl-containing ligands have been shown to undergo ligand-based oxidation to form phenoxyl radicals. researchgate.net

Electron Spin Resonance (ESR) spectroscopy is a key technique for studying these ligand-centered radical species. researchgate.net ESR data can reveal the interaction of the unpaired electron with ligand nuclei and the rhodium centers, providing information about the spin density distribution within the molecule. researchgate.net In some systems, the initial redox event is metal-centered (Rh(II) → Rh(III)), followed by oxidation of the ligand. researchgate.net

TechniqueInformation ObtainedExample Application
Cyclic VoltammetryRedox potentials, reversibility of electron transfer.Investigating the Rh(II) ↔ Rh(III) transformation and the influence of ligands on redox properties.
Electron Spin Resonance (ESR) SpectroscopyDetection and characterization of radical species, spin density distribution.Studying ligand-centered redox processes and the interaction of unpaired electrons with metal and ligand nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structural and dynamic properties of this compound, and its adducts in solution. The technique provides detailed information on the molecular framework, the electronic environment of individual nuclei, and the kinetic and thermodynamic parameters associated with chemical exchange processes.

A notable characteristic of the dirhodium(II) core is the facile and rapid exchange of ligands at the axial positions, a process that occurs swiftly at room temperature. mdpi.com This lability is a key feature of its chemistry, allowing for the ready formation of adducts and its efficacy in catalysis. The binding of ligands to the axial sites can be readily monitored by ¹H and ¹³C NMR spectroscopy, where changes in the chemical shifts of both the dirhodium complex and the incoming ligand provide evidence of adduct formation.

For instance, the formation of an adduct with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been characterized, providing clear spectroscopic evidence of the ligand's coordination to the rhodium centers. The ¹H and ¹³C NMR data for the resulting complex, [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], are presented below.

¹H and ¹³C NMR Data for the [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] Adduct in CDCl₃. mdpi.com
NucleusAssignmentChemical Shift (δ, ppm)
¹HPivalate (B1233124) protons (-C(CH₃)₃)0.92 (s)
DBU methylene (B1212753) protons1.71 - 3.73 (m)
¹³CCarboxylate carbon (-COO)197.62
Amidine carbon of DBU165.10
Pivalate and DBU aliphatic carbons23.09 - 53.34

Ligand Exchange Dynamics and Stability Constants of Adducts

The interaction between the dirhodium core and axial ligands is a dynamic equilibrium. The exchange of ligands at these positions is typically fast on the NMR timescale at ambient temperatures. mdpi.com This rapid exchange is a hallmark of dirhodium(II) carboxylate chemistry and is fundamental to their catalytic activity, which often requires a substrate to temporarily bind to an axial site.

The stability of the adducts formed between this compound and various ligands can be described by equilibrium constants (K_eq), which quantify the extent of adduct formation in solution. While precise numerical values for the stability constants of Rhodium(II) trimethylacetate adducts are not extensively reported in the literature, the qualitative observation of facile ligand exchange suggests that these equilibria are highly dynamic. mdpi.com The position of the equilibrium is influenced by several factors, including the nature of the solvent, the steric bulk of the bridging trimethylacetate groups, and the electronic and steric properties of the incoming axial ligand.

Kinetic studies of related dirhodium(II) carboxylate systems have shown that the rate of formation of adducts with phosphine (B1218219) and nitrogenous bases can be controlled by the dissociation of a solvent molecule from the axial coordination site. This underscores the labile nature of the solvent-adduct and the low energy barrier to ligand substitution.

Chiral Recognition Phenomena in Dirhodium(II) Complexes

Dirhodium(II) complexes are highly effective chiral recognition agents in NMR spectroscopy. When a chiral, enantiopure dirhodium(II) complex is used as a chiral solvating agent, it can form diastereomeric adducts with a racemic mixture of a chiral substrate. These diastereomeric adducts are chemically and magnetically non-equivalent, leading to the appearance of separate signals in the NMR spectrum for each enantiomer of the substrate. This allows for the direct determination of enantiomeric excess (ee).

While the trimethylacetate ligands of the title compound are themselves achiral, the principles of chiral recognition are well-established for the broader class of dirhodium(II) carboxylates. By replacing the achiral carboxylate ligands with chiral ones, an enantiopure dirhodium platform is created. The differentiation in the NMR signals of the substrate's enantiomers arises from the distinct spatial arrangement and through-space interactions within the transient diastereomeric adducts. This technique has been successfully applied to determine the enantiomeric purity of a wide range of chiral molecules, including amines, amino alcohols, and amino acids. mdpi.com

Mechanistic Investigations of Rhodium Ii Trimethylacetate, Dimer Catalysis

Rhodium Carbene Intermediate Generation and Reaction Pathways

A vast number of transformations catalyzed by dirhodium(II) complexes are understood to proceed through electrophilic carbenoid intermediates. nih.gov These species are generated from the reaction of the rhodium(II) catalyst with diazo compounds. The nature of the substituents on the diazo compound significantly influences the stability and reactivity of the resulting carbene complex. researchgate.netprinceton.edu Donor/acceptor-substituted carbenes, for instance, are more stable and exhibit greater selectivity compared to acceptor-only substituted carbenes. researchgate.net

The catalytic cycle is initiated by the reaction of the rhodium(II) trimethylacetate dimer with a diazo compound. caltech.edu The rhodium(II) complex features a vacant axial coordination site on each metal center, which is crucial for its catalytic activity. caltech.educaltech.edu The diazo compound coordinates to one of these axial sites, followed by the extrusion of a molecule of dinitrogen (N₂). This decomposition step results in the formation of a transient rhodium-carbene (or carbenoid) intermediate. caltech.edunih.gov

For a long time, the structure of rhodium carbene intermediates was considered ambiguous, leading to the use of the term "carbenoid". nih.gov These species are highly reactive and typically short-lived, making their direct observation challenging. nih.gov A significant breakthrough occurred with the generation and direct spectroscopic characterization of a metastable donor-acceptor dirhodium carbene complex, which was stable for about 20 hours at 0°C. nih.gov

Spectroscopic techniques have provided crucial insights into the nature of these intermediates:

NMR Spectroscopy: The carbene carbon atom in these complexes is highly deshielded, as observed in ¹³C NMR spectra. caltech.edu In situ NMR monitoring has been successfully used to observe the carbene intermediate derived from the reaction of [Rh₂(OPiv)₄] (a pivalate (B1233124), or trimethylacetate, dimer) with a stannylated diazoester. nih.gov

Vibrational and X-ray Absorption Spectroscopy: Techniques like extended X-ray absorption fine structure (EXAFS) analysis have been used to probe the bonding. nih.gov These studies, combined with quantum-chemical calculations, indicate that the Rh=C bond possesses both weak σ and π components. nih.gov

Computational studies, primarily using Density Functional Theory (DFT), have complemented experimental findings by providing detailed energetic and structural information. researchgate.netacs.org These calculations have been essential for understanding the stability, electrophilicity, and reaction mechanisms of these carbenes.

Table 1: Selected Computational Data for a Model Dirhodium Carbene Complex. acs.org
ComplexLUMO Energy (eV)Electrophilicity Index (ω)Key Finding
Acetoxy Rh(II)-carbeneHighLowThe acetoxy Rh(II)-carbene is the least electrophilic among the studied complexes. acs.org
Rh(II)-carbynoidVery LowHighThe Rh(II)-carbynoid complex is a significantly stronger electrophile. acs.org

These combined spectroscopic and computational efforts have confirmed the structure as a genuine rhodium carbene, where the carbene's empty p-orbital interacts with the σ-bond of a C-H bond during insertion reactions. nih.govcaltech.edu

Carbon-Hydrogen (C-H) Functionalization Reactions

Rhodium(II) trimethylacetate-generated carbenes are highly effective reagents for C-H functionalization, a process that transforms C-H bonds into new C-C or C-heteroatom bonds. nih.govnih.gov This strategy is of great synthetic value due to the ubiquity of C-H bonds. nih.govosti.gov The selectivity of these reactions—controlling which C-H bond reacts in a complex molecule—is a key challenge that can be addressed through various mechanistic strategies. nih.gov

One of the most powerful strategies for controlling regioselectivity in C-H functionalization involves the use of a directing group present on the substrate. nih.govosti.gov This approach has been widely successful in reactions catalyzed by rhodium complexes. nih.gov The directing group, typically a heteroatom-containing functionality, coordinates to the metal center, delivering the catalyst to a specific, often proximal, C-H bond. nih.govresearchgate.net

In heteroatom-directed C-H activation, a Lewis basic atom such as nitrogen or oxygen within the substrate acts as a chelating group. nih.govnih.gov It binds to the rhodium catalyst, forming a metallacyclic intermediate that positions the active catalytic site in close proximity to a particular C-H bond, usually in an ortho position to the directing group. nih.govfrontiersin.org This chelation assistance dramatically lowers the activation energy for the cleavage of the targeted C-H bond over other sterically or electronically similar C-H bonds in the molecule. researchgate.net

This mechanism has been successfully applied in a wide range of transformations, including the alkylation of aryl ketones and N-benzyl aryl ketimines, where imine or pyridine (B92270) functionalities direct the rhodium catalyst. nih.govresearchgate.net The functional group tolerance of rhodium catalysts makes this a versatile method for complex molecule synthesis. nih.govosti.gov

Directed C-H activation is frequently a key step in more complex cascade reactions, such as oxidative annulation and coupling processes. osti.govmdpi.com In these reactions, the initial C-H activation event is followed by the insertion of an unsaturated coupling partner, like an alkene or alkyne, and subsequent ring-forming steps. rsc.orgnih.gov

A general mechanism for rhodium(III)-catalyzed oxidative annulation, which shares principles with dirhodium(II) systems in terms of C-H activation, often involves the following sequence:

Coordination of the directing group to the Rh center.

C-H bond activation to form a five- or six-membered rhodacycle intermediate.

Coordinative insertion of the alkene or alkyne into the Rh-C bond.

Reductive elimination or other cyclization pathways to form the annulated product and regenerate the active rhodium catalyst. rsc.orgnih.gov

An example is the rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes, using air as the oxidant, to form valuable isoindoloindole structures. mdpi.com Mechanistic studies suggest a rapid intramolecular aza-Michael reaction and aerobic reoxidation of the rhodium center are key steps. mdpi.com

Table 2: Example of Rhodium-Catalyzed Oxidative Annulation of 2-Phenyl-1H-indole with an Alkene. mdpi.com
Reactant 1Reactant 2 (Alkene)Catalyst SystemProductYield
2-Phenyl-1H-indoleButyl Acrylate[CpRhCl₂]₂, n-Bu₄NOAc, AirButyl 2-(6H-isoindolo[2,1-a]indol-6-yl)acetate88%
2-(p-Tolyl)-1H-indoleButyl Acrylate[CpRhCl₂]₂, n-Bu₄NOAc, AirButyl 2-(10-methyl-6H-isoindolo[2,1-a]indol-6-yl)acetate88%

These processes provide atom-economical routes to complex polycyclic and heterocyclic scaffolds from relatively simple starting materials. osti.govrsc.org

Nondirected C-H Alkenylation of Arenes

Rhodium(II) trimethylacetate, dimer, also known as rhodium(II) pivalate dimer, serves as a catalyst in the nondirected C-H alkenylation of arenes. nih.govtcichemicals.comtcichemicals.com A bimetallic Rh(II) catalyst system has been shown to promote the C-H alkenylation of simple arenes used in stoichiometric amounts without a directing group. nih.gov For this transformation to yield monoalkenylated products in good yields and with high selectivity, particularly with di- and trisubstituted arenes, the presence of a phosphine (B1218219) ligand and the cooperative reoxidation of Rh(II) with copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) and vanadium pentoxide (V₂O₅) are crucial. nih.gov

Intramolecular C-H Insertion Reactions

Rhodium(II) carboxylate catalysts, including the pivalate dimer, are effective in promoting intramolecular C-H insertion reactions. rsc.orgnih.gov This process involves the formation of a rhodium carbene intermediate, which then inserts into a C-H bond within the same molecule. rsc.org

C-H Insertion Alpha to Heteroatom Substituents

The intramolecular C-H insertion reaction catalyzed by rhodium(II) complexes is particularly effective for C-H bonds located alpha to heteroatoms like oxygen. rsc.org The catalytic cycle is generally understood to proceed through three main steps: complexation of the diazo compound to the rhodium(II) catalyst, extrusion of nitrogen to form a metal-stabilized carbene, and subsequent C-H insertion to yield the final product. rsc.org The electrophilicity of the rhodium carbene intermediate, which is influenced by the catalyst's ligands and the substituents on the carbene, plays a significant role in the reaction's chemo-, regio-, and stereoselectivity. rsc.org

In reactions involving diazo precursors with two ether functionalities, C-H insertion that leads to the formation of a five-membered ring is favored over the formation of a six-membered ring. rsc.org For instance, with a substrate like 14 , the five-membered ring product 15 is formed exclusively, with no isolation of the six-membered ring product 16 . rsc.org

Stereochemical Control and Stereoselective Outcomes

The stereoselectivity of rhodium-catalyzed intramolecular C-H insertion reactions is a key feature of this methodology. In the formation of 3(2H)-furanones, a cis-diastereoselectivity is often observed. rsc.org Furthermore, when using aryl azides as the nitrogen source for intramolecular amination of aliphatic C-H bonds, rhodium(II) carboxylate catalysts can achieve high diastereoselectivity. nih.gov For example, substrates with ortho-cyclopentyl or cyclohexyl groups can yield indolines as single diastereomers. nih.gov However, the degree of stereoselectivity can be influenced by the structure of the substrate, as seen with an ortho-cycloheptyl substituted aryl azide, which resulted in diminished stereoselectivity. nih.gov The catalyst's structure, particularly the arrangement of its ligands, is crucial for inducing high levels of enantioselectivity in these transformations. mdpi.com

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a valuable tool for elucidating the rate-determining steps in rhodium-catalyzed reactions. nih.govnih.gov For rhodium-catalyzed carbene formation from diazo compounds, a significant nitrogen-15 (B135050) KIE of 1.035 ± 0.003 has been observed. nih.gov This large, normal KIE supports a mechanism where a metal-diazo complex forms rapidly, followed by the rate-limiting extrusion of dinitrogen, indicating substantial C-N bond fission in the transition state. nih.gov

In C-H functionalization reactions, detailed kinetic studies have shown that the C-H insertion step is often rate-determining. nih.gov For instance, in the functionalization of cyclohexane (B81311) with aryldiazoacetates, the reaction kinetics were found to be first-order with respect to the catalyst and cyclohexane, but zero-order in the diazo compound. nih.gov This suggests that under the reaction conditions where the diazo compound is in large excess, the carbene insertion into the C-H bond of cyclohexane is the rate-limiting step. nih.gov

Furthermore, KIE studies involving deuterium (B1214612) labeling have been employed to understand the mechanism of C-H insertion. For the rhodium(I)-catalyzed insertion of a carbenoid into a Si-H bond, a KIE (kH/kD) of 1.5 was determined, which is consistent with values reported for other transition metal-catalyzed Si-H insertions and suggests a concerted mechanism. acs.org In the context of C-H amidation, a low KIE value of 2.13, along with complete retention of stereochemistry, points towards a concerted C-H insertion mechanism. youtube.com

Cycloaddition and Cyclopropanation Reactions

This compound, and related rhodium(II) carboxylates are highly effective catalysts for cycloaddition and cyclopropanation reactions. nih.govresearchgate.net These reactions typically involve the transfer of a carbene moiety from a diazo compound to an alkene. nih.gov

Asymmetric Cyclopropanation Mechanisms and Enantiocontrol

The mechanism of rhodium-catalyzed cyclopropanation is generally described as a concerted but asynchronous process. nih.govresearchgate.net Density functional theory (DFT) calculations support a pathway that includes the complexation of the diazoester to the rhodium catalyst, followed by the loss of N₂ to generate a rhodium carbene, which then undergoes an asynchronous, concerted cyclopropanation with the alkene. nih.gov

Enantiocontrol in these reactions is achieved through the use of chiral rhodium catalysts. mdpi.comnih.govrsc.org The stereochemical outcome is highly dependent on the structure of the chiral ligands attached to the rhodium center. mdpi.com For example, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄ have been used to achieve high levels of enantioselectivity in cyclopropanation reactions. mdpi.comnih.gov The steric and electronic properties of these ligands create a chiral environment around the active rhodium center, which directs the approach of the substrate and controls the stereochemistry of the newly formed cyclopropane (B1198618) ring. mdpi.com

In the cyclopropanation of electron-deficient alkenes, computational studies suggest that the reaction is initiated by a weak interaction between the rhodium carbene and the carbonyl group of the substrate. nih.govrsc.org The subsequent pathway, leading to either cyclopropanation or the formation of epoxides, is dependent on the nature of the carbonyl group. nih.govrsc.org For instance, acrylates and acrylamides tend to yield cyclopropanation products. nih.govrsc.org

The enantioselectivity can be remarkably high, with enantiomeric excesses (ee) of up to 98% being reported for certain substrate and catalyst combinations. nih.govrsc.org

Table of Research Findings on Asymmetric Cyclopropanation

CatalystSubstrateProduct TypeEnantiomeric Excess (ee)Reference
Rh₂(S-TCPTAD)₄Electron-deficient alkenesCyclopropanesUp to 98% nih.govrsc.org
Rh₂(S-DOSP)₄Styrene (B11656) and methyl phenyldiazoacetateCyclopropaneHigh nih.gov
Rh₂(S-NTTL)₄Styrene and 1-mesyl triazoleCyclopropaneUp to 97% organic-chemistry.org
Rh₂(S-p-PhTPCP)₄Monosubstituted paracyclophanesCycloheptatriene-incorporated paracyclophaness factor up to 20 (kinetic resolution) nih.govpku.edu.cn
Rh₂(S-TPPTTL)₄Disubstituted [2.2]paracyclophanesCycloheptatriene-incorporated paracyclophanes78-98% nih.govpku.edu.cn

Formation of Three-Membered Carbocycles

The rhodium(II)-catalyzed formation of cyclopropanes from diazo compounds and alkenes is a cornerstone of modern synthetic chemistry. While definitive mechanistic studies for all scenarios are still evolving, a generally accepted pathway involves the reaction of the diazo compound with the rhodium(II) dimer to generate a rhodium carbene intermediate. wikipedia.org This highly reactive species then undergoes a concerted addition to the alkene, yielding the cyclopropane product. wikipedia.org The configuration of the alkene is typically retained throughout this process. wikipedia.org

The stereoselectivity of the cyclopropanation can be influenced by the nature of the rhodium catalyst and the substituents on both the diazo compound and the alkene. wikipedia.orgresearchgate.net For instance, the use of chiral rhodium catalysts, such as those derived from adamantylglycine, can induce high levels of enantioselectivity in the cyclopropanation of electron-deficient alkenes. rsc.org Computational studies have suggested that weak interactions between the rhodium carbene and the carbonyl group of the substrate facilitate the reaction, which can then proceed through different pathways depending on the specific nature of the carbonyl functionality. rsc.org

Kinetic isotope effect studies, combined with density functional theory (DFT) calculations, have provided deeper insights into the transition state of the cyclopropanation reaction. nih.gov For the reaction of styrene with methyl phenyldiazoacetate catalyzed by a dirhodium tetracarboxylate, a significant ¹³C kinetic isotope effect at the terminal olefinic carbon suggests a highly asynchronous transition state. nih.gov DFT calculations support a pathway involving the initial complexation of the diazoester to the rhodium center, followed by the loss of dinitrogen to form the rhodium carbene, and finally, an asynchronous, concerted cyclopropanation. nih.gov

CatalystSubstratesKey Mechanistic Insight
Rhodium(II) carboxylate complexesDiazo compounds and alkenesFormation of a metal carbene intermediate followed by concerted addition to the alkene. wikipedia.org
Rh₂(S-TCPTAD)₄Electron-deficient alkenes and substituted aryldiazoacetates/vinyldiazoacetatesReaction facilitated by weak interaction between the carbenoid and substrate carbonyl. rsc.org
Dirhodium tetracarboxylateStyrene and methyl phenyldiazoacetateHighly asynchronous cyclopropanation transition state, supported by kinetic isotope effects and DFT calculations. nih.gov

Cross-Coupling Methodologies

Rhodium(II)-Catalyzed Cross-Coupling of Diazo Compounds

This compound, and related rhodium(II) complexes have proven to be effective catalysts for the cross-coupling of diazo compounds to synthesize alkenes. researchgate.netnih.gov A significant challenge in these reactions is controlling the chemoselectivity to favor the cross-dimer over the homo-dimer. researchgate.net The use of a donor-acceptor carbene precursor, such as an aryldiazo ester, has been shown to promote the desired cross-coupling. researchgate.net

For instance, the cross-coupling of donor-acceptor substituted diazo compounds with acceptor-substituted diazo compounds under rhodium catalysis can proceed with high selectivity. researchgate.net Among various dirhodium catalysts, Rh₂(OPiv)₄ (a pivalate analogue of rhodium(II) trimethylacetate) has been identified as an optimal catalyst for certain cross-coupling reactions, yielding products with high E/Z stereoselectivity. researchgate.net Mechanistic investigations, including ReactIR and DFT calculations, have been instrumental in identifying the key elements that control the selectivity, thereby providing a framework for designing efficient diazo coupling reactions. capes.gov.br

The general mechanism for these transformations involves the formation of a rhodium-carbenoid intermediate from a diazo compound and the rhodium(II) catalyst. nih.gov This intermediate then reacts with a second diazo compound in a cross-coupling fashion. researchgate.net

C-C Bond Activation and Borylation of Small Rings (e.g., Cyclopropanes)

Rhodium catalysts are capable of mediating the challenging C-C bond activation of small, strained rings like cyclopropanes, enabling their functionalization. nih.govrsc.org Specifically, rhodium(I) catalyst systems have been successfully employed for the directed hydroboration of N-Piv-substituted cyclopropylamines with pinacolborane (HBpin), leading to valuable γ-amino boronates. nih.govrsc.org This transformation proceeds via a proximal-selective C-C bond activation followed by hydroboration. nih.govrsc.org While rhodium(I) catalysts were found to be more efficient, the use of a rhodium(II) catalyst in this specific reaction resulted in a sluggish transformation. nih.gov

Experimental and computational mechanistic studies have been crucial in understanding the reactivity and selectivity of this process. nih.govrsc.org The proposed mechanism involves several potential pathways, including oxidative addition of the rhodium species to the cyclopropane, C-C bond activation, and subsequent hydroboration steps. nih.gov The choice of ligand, such as triphenylphosphine (B44618) (PPh₃), has been shown to be critical for achieving high chemoselectivity and regioselectivity. nih.gov

Reaction TypeCatalyst SystemSubstratesProductKey Mechanistic Feature
Cross-CouplingRh₂(OPiv)₄Donor-acceptor diazo esters and acceptor-substituted diazo compoundsAlkenesFormation of a rhodium carbene from one diazo ester followed by cross-coupling with the second. researchgate.net
C-C Activation and BorylationNeutral Rh(I) catalystN-Piv-substituted cyclopropylamines and HBpinγ-amino boronatesProximal-selective C-C bond activation followed by hydroboration. nih.govrsc.org

Computational Elucidation of Catalytic Cycles and Transition States

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the intricate details of catalytic cycles and transition states in this compound-catalyzed reactions. nih.govnih.gov These studies provide insights that are often difficult to obtain through experimental means alone.

For rhodium-catalyzed cyclopropanation, DFT calculations have corroborated the proposed mechanism involving the formation of a rhodium carbene and a subsequent asynchronous, concerted reaction with the alkene. nih.gov These calculations have accurately predicted reaction barriers, stereoselectivity, and reactivity trends, lending strong support to the rhodium carbenoid mechanism. nih.gov

In the context of C-H activation and functionalization, computational studies have been used to map out the potential energy surfaces of catalytic cycles. For instance, in the rhodium-catalyzed intramolecular hydroacylation of ketones, DFT calculations have helped to identify the turnover-limiting step as the insertion of the ketone C=O double bond into the rhodium hydride. nih.govresearchgate.net These simulations have also revealed subtle electronic interactions, such as an unexpected interaction between a carbonyl-oxygen lone pair and a rhodium d-orbital in the transition state structure, which helps to rationalize the observed enantioselectivity. nih.gov

Furthermore, computational approaches are being developed to create databases of dirhodium(II) catalysts based on their calculated steric and electronic properties. nih.gov By mapping this "catalyst space," it may become possible to predict the optimal catalyst for a given transformation without extensive experimental screening, thus accelerating the discovery and optimization of new rhodium-catalyzed reactions. nih.gov

Investigated ReactionComputational MethodKey Findings
CyclopropanationDFT (B3LYP)Supports an asynchronous, concerted transition state and accurately predicts reaction barriers and stereoselectivity. nih.gov
Intramolecular Ketone HydroacylationDFTIdentifies ketone insertion as the turnover-limiting step and reveals key electronic interactions in the transition state. nih.govresearchgate.net
General Rh(II) CatalysisDFT and Principal Component AnalysisDevelopment of a catalyst database to map the catalyst space and aid in catalyst selection. nih.gov

Ligand Design and Electronic/steric Modulation for Catalytic Performance

Influence of Bridging Carboxylate Ligands on Metal Center Properties

The four bridging carboxylate ligands in a dirhodium(II) paddlewheel complex are fundamental to the catalyst's electronic and steric characteristics. acs.org These ligands directly influence the electrophilicity of the rhodium centers, which is a key factor in their catalytic activity. The nature of the substituents on the carboxylate can either donate or withdraw electron density from the Rh-Rh core, thereby tuning its reactivity. acs.orgacs.org

For instance, electron-withdrawing groups on the carboxylate ligands, such as trifluoroacetate (B77799), increase the Lewis acidity of the rhodium centers. bris.ac.uk This enhanced electrophilicity generally leads to higher reactivity in processes like the decomposition of diazo compounds. acs.org Conversely, electron-donating groups decrease the electrophilicity, which can sometimes lead to increased selectivity in certain reactions. The trimethylacetate ligand, with its bulky tert-butyl group, exerts a significant steric influence around the catalytic center. This steric hindrance can play a crucial role in controlling the regioselectivity and stereoselectivity of reactions by dictating the trajectory of substrate approach to the active rhodium-carbene intermediate. acs.orgcapes.gov.br

The electronic effects of various bridging carboxylate ligands on the catalytic decomposition of ethyl diazoacetate have been quantified through linear free energy relationships. This data highlights the systematic way in which ligand modifications can be used to control catalytic activity.

Table 1: Relative Rates of Catalyzed Decomposition of Ethyl Diazoacetate by Dirhodium(II) Carboxylates, Rh₂(O₂CR)₄

R Relative Rate
CF₃ 4.6
CH₂Cl 1.6
H 1.2
CH₃ 1.0
C(CH₃)₃ 0.8

Data sourced from studies on electronic effects in dirhodium(II) carboxylates. acs.org

The structure of the bridging ligand also impacts the Rh-Rh bond distance. For example, the strain imposed by four-membered azetidinone ligands can lengthen the Rh-Rh bond, leading to higher reactivity in diazo decomposition. nih.gov While specific data for Rhodium(II) trimethylacetate, dimer was not found in this direct comparison, the trend suggests that its electron-donating alkyl groups would place it on the less reactive but potentially more selective end of the spectrum compared to acetate (B1210297).

Role of Axial Ligands in Tuning Reactivity and Selectivity

While historically considered less critical than bridging ligands, axial ligands are now recognized as a valuable tool for modulating the reactivity and selectivity of dirhodium(II) catalysts. acs.org These ligands coordinate to the vacant axial positions of the dirhodium complex and can significantly influence the electronic environment of the rhodium centers. chemrxiv.org The coordination of a Lewis base to an axial site can alter the catalyst's properties and subsequent reactivity. chemrxiv.orgwikipedia.org

Computational studies have shown that axial ligand coordination can affect the energy barriers for key steps in catalytic cycles, such as nitrogen extrusion from diazo compounds and C-H insertion. chemrxiv.org The binding of a solvent molecule or another Lewis base to an axial site populates a vacant Rh-Rh σ* orbital, which can be observed through changes in the complex's color. chemrxiv.org This interaction directly impacts the chemical environment at the rhodium nuclei. chemrxiv.org

The presence of axial ligands can have a profound effect on reaction outcomes. For example, in some dirhodium(II)-catalyzed reactions, the addition of a Lewis base as an axial ligand is essential for the reaction to proceed. A notable "ON-OFF" effect has been observed in the dirhodium(II)-catalyzed silylation of propargyl esters, where the reaction is negligible without the addition of a tertiary amine as an axial ligand. nih.gov This highlights the ability of axial ligands to enable new modes of reactivity. nih.govnih.gov

Furthermore, axial ligands can be used to fine-tune the selectivity of a reaction. While strongly coordinating ligands can sometimes inhibit catalysis, the strategic use of weakly coordinating or tethered axial ligands can enhance product yields and selectivity in reactions such as Si-H insertion and cyclopropanation. chemrxiv.org The choice of solvent can also be critical, as solvent molecules can act as axial ligands and influence the reaction's course. chemrxiv.org Generally, weakly coordinating solvents like dichloromethane (B109758) or hexane (B92381) are preferred for C-H functionalization reactions. chemrxiv.org

The development of catalysts with tethered axial ligands, where the coordinating group is part of the bridging ligand structure, offers a sophisticated method for controlling the catalytic environment. chemrxiv.org This approach has been shown to be effective in tuning the performance of dirhodium(II) catalysts in various transformations. chemrxiv.org

Development and Application of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and the development of chiral dirhodium(II) catalysts has been a major advance in this field. By replacing the achiral carboxylate ligands, such as trimethylacetate, with chiral ones, it is possible to create a chiral environment around the rhodium centers that can induce high levels of stereocontrol in a variety of reactions. researchgate.netnih.gov

Three main classes of chiral ligands have proven to be particularly effective for inducing high stereoselectivity in dirhodium(II)-catalyzed reactions:

Chiral dirhodium carboxamidates derived from cyclic chiral carboxamides. researchgate.net

Chiral dirhodium carboxylates derived from substituted chiral prolinates. nih.govresearchgate.net

Chiral dirhodium carboxylates derived from phthalimide-protected α-amino acids. researchgate.netnih.gov

These chiral catalysts have been successfully applied in a wide range of transformations, including intramolecular and intermolecular cyclopropanation, C-H insertion, and ylide formation. researchgate.netnih.govacs.org The choice of chiral ligand is crucial and is often tailored to the specific reaction and substrate. For example, chiral dirhodium(II) carboxamidates are highly effective for the synthesis of γ-butyrolactones and γ-lactams via intramolecular C-H insertion, often proceeding with high diastereo- and enantiocontrol. researchgate.net

A significant breakthrough in this area was the development of chiral dirhodium(II) prolinate catalysts, such as Rh₂(S-DOSP)₄, by Davies and coworkers. nih.gov These catalysts have demonstrated exceptional performance in intermolecular C-H insertion reactions of aryl- and vinyldiazoacetates. nih.gov The success of these catalysts stems from their higher reactivity towards diazo decomposition and the greater accessibility of the rhodium carbene intermediate to the substrate. nih.gov

The strategic design of chiral ligands continues to evolve. A novel approach involves tailoring the steric environment of the catalyst by reducing the local symmetry of the ligand's N-heterocyclic tether. nih.gov This has led to the discovery of new catalysts with exceptional selectivity in cyclopropanation reactions. nih.gov The stereoselectivity of these catalysts can be comparable to established systems, but with the advantage of being more synthetically accessible. nih.gov

The following table provides examples of the high levels of enantioselectivity achieved in asymmetric C-H insertion and cyclopropanation reactions using various chiral dirhodium(II) catalysts.

Table 2: Enantioselectivity in Asymmetric Reactions Catalyzed by Chiral Dirhodium(II) Complexes

Reaction Type Catalyst Substrate Product Enantiomeric Excess (ee) Reference
C-H Insertion Rh₂(S-NTTL)₄ 1-Mesyl-4-phenyl-1,2,3-triazole and Cyclohexane (B81311) Chiral N-sulfonylamine 98% nih.gov
Cyclopropanation Rh₂(S-PTAD)₄ Aryldiazoacetate and Styrene (B11656) Phenylcyclopropane >99% nih.gov
C-H Functionalization Rh₂(S-PTAD)₄ Aryldiazoacetate and N-Boc-2,5-dihydro-1H-pyrrole Functionalized Pyrrolidine 97% acs.org
Cyclopropanation Rh₂(R-TPPTTL)₄ Aryldiazoacetate and [2.2]Paracyclophane Cyclopropanated Paracyclophane N/A (meso product) nih.gov

This table is a representation of data from various sources and is for illustrative purposes.

The development of chiral dirhodium(II) catalysts has significantly expanded the toolbox of synthetic organic chemists, enabling the efficient and highly selective synthesis of complex chiral molecules. nih.govnih.govacs.orgnih.gov

Advanced Spectroscopic and Characterization Techniques in Mechanistic Investigations

In Situ Reaction Monitoring and Intermediate Detection

The study of catalytic reactions as they happen, or in situ, is vital for capturing fleeting intermediates and understanding reaction kinetics. For reactions catalyzed by Rhodium(II) trimethylacetate, dimer, particularly those involving diazo compounds, the detection of highly reactive rhodium carbene intermediates is a primary goal. acs.org

Techniques such as ReactIR (Infrared Spectroscopy) and rapid-scan UV-Vis spectroscopy are employed to monitor the concentration of reactants and products over time. For instance, the disappearance of the characteristic diazo signal in the IR spectrum can be tracked to determine reaction rates. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, especially at low temperatures, has proven invaluable for the direct observation of reactive intermediates. In a notable study, the use of ¹³C-labeled diazo compounds allowed for the detection of a key rhodium carbene intermediate at -90 °C. acs.org The distinctive signal of the carbene carbon was observed, providing direct evidence for its formation and structure. acs.org

Key Research Findings from In Situ Monitoring:

Direct Observation of Carbenes: Low-temperature ¹³C NMR has enabled the unprecedented in situ monitoring of rhodium carbene species, confirming their role in catalysis. acs.org

Kinetic Profiles: Techniques like ReactIR have been used to establish the kinetic order of reactions, revealing that under certain conditions, the reaction is zero-order in the diazo compound and first-order in the catalyst. nih.gov This suggests that the formation of the carbene is the rate-determining step. nih.gov

Catalyst Deactivation: In situ monitoring can also reveal catalyst deactivation pathways, which is crucial for optimizing reaction conditions and improving catalyst turnover numbers. nih.gov

TechniqueApplication in Studying this compoundKey Findings
Low-Temperature NMRDirect detection of ¹³C-labeled rhodium carbene intermediates. acs.orgConfirmation of carbene formation and structural characterization. acs.org
ReactIRMonitoring the disappearance of diazo reactant signals. nih.govDetermination of reaction rates and kinetic orders. nih.gov
UV-Vis SpectroscopyTracking changes in the electronic environment of the rhodium center during catalysis.Identification of different catalyst states during the reaction cycle.

Complementary Use of X-ray Diffraction and NMR Spectroscopy

While in situ techniques are powerful for observing dynamic processes, a complete understanding of a catalyst's structure and behavior requires a combination of methods. X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are two such complementary techniques.

X-ray Diffraction provides precise information about the solid-state structure of this compound. It reveals the paddlewheel arrangement, the Rh-Rh bond length, and the coordination geometry of the carboxylate ligands. researchgate.netnih.gov This static picture is the foundation for understanding how the catalyst interacts with substrates. The Rh-Rh bond distance is a particularly sensitive parameter, influenced by the nature of both the bridging and axial ligands. researchgate.netnih.gov

NMR Spectroscopy , on the other hand, offers insights into the structure and dynamics of the catalyst in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the complex. More advanced techniques, like ¹⁰³Rh NMR, can provide direct information about the electronic environment of the rhodium centers, although its application can be limited by the nucleus's properties. researchgate.net The combination of these techniques allows researchers to correlate solid-state structural features with solution-phase behavior.

TechniqueInformation ProvidedRelevance to this compound
X-ray DiffractionSolid-state structure, bond lengths (e.g., Rh-Rh), bond angles, and coordination geometry. scispace.comProvides a precise structural model of the catalyst's ground state. researchgate.netnih.gov
NMR Spectroscopy (¹H, ¹³C)Structure and purity confirmation in solution, ligand dynamics. scispace.comVerifies the integrity of the complex in the reaction medium.
NMR Spectroscopy (¹⁰³Rh)Direct probing of the rhodium electronic environment. researchgate.netCorrelates electronic structure with catalytic reactivity. researchgate.net

Electrochemical Methods for Understanding Redox-Active Catalytic Cycles

Many catalytic reactions mediated by rhodium complexes involve changes in the oxidation state of the metal center. Electrochemical methods, such as cyclic voltammetry (CV), are essential for probing the redox properties of this compound and understanding its involvement in redox-active catalytic cycles. researchgate.net

Cyclic voltammetry can determine the potentials at which the Rh(II)₂ core is oxidized to Rh(II)Rh(III) or reduced to Rh(II)Rh(I) or Rh(I)₂ species. These redox potentials are critical as they indicate the thermodynamic feasibility of proposed steps in a catalytic cycle. mdpi.com For instance, in oxidative C-H functionalization reactions, a Rh(II)/Rh(III) or Rh(II)/Rh(IV) cycle might be operative, and CV provides the energetic cost of accessing these higher oxidation states. researchgate.net

Recent advancements have merged rhodium catalysis with electrochemistry, using an external voltage to drive the catalytic cycle and regenerate the active catalyst, avoiding the need for stoichiometric chemical oxidants. researchgate.netresearchgate.net In such systems, understanding the precise redox behavior of the dirhodium complex is paramount for designing efficient and sustainable synthetic methods. researchgate.net

Electrochemical TechniqueMeasured PropertySignificance for Catalytic Cycle
Cyclic Voltammetry (CV)Redox potentials (e.g., E₁/₂ for Rh(II)₂/Rh(II)Rh(III)).Determines the thermodynamic feasibility of oxidative or reductive steps in the mechanism. researchgate.net
Bulk ElectrolysisQuantitative generation of specific oxidation states. mdpi.comAllows for the isolation and characterization of redox-generated species. mdpi.com
SpectroelectrochemistrySpectroscopic characterization (e.g., UV-Vis, EPR) of electrogenerated species.Provides structural information on intermediates in different oxidation states.

Future Research Directions and Emerging Catalytic Applications

Discovery of Novel Transformations and Substrate Scope Expansion

The exploration of new chemical reactions catalyzed by rhodium(II) trimethylacetate, dimer, is a vibrant area of research. Scientists are continuously seeking to expand the catalyst's utility beyond its well-documented applications.

A significant focus lies in the development of novel C-H functionalization reactions. While C-H insertion is a known application, researchers are investigating more complex and selective transformations. matthey.com This includes the development of methods for site-selective amidation of complex molecules, such as steroids, where the catalyst has demonstrated excellent regio- and stereoselectivity. nih.gov Recent advancements have also shown the potential of rhodium catalysts in photochemical C-H amidation reactions, opening new avenues for utilizing light as a sustainable energy source in organic synthesis. youtube.com

Furthermore, the substrate scope for known transformations is being continually broadened. For instance, in cyclopropanation reactions, efforts are underway to include a wider variety of alkenes and diazo compounds, enabling the synthesis of more diverse and complex cyclopropane (B1198618) derivatives. Similarly, in allylic oxidation reactions, the catalyst is being tested on increasingly complex substrates, demonstrating good functional group tolerance. orgsyn.org

The development of enantioselective transformations is another key research direction. While the parent this compound is achiral, it serves as a precursor for the synthesis of chiral dirhodium catalysts. These modified catalysts are instrumental in asymmetric catalysis, facilitating the creation of chiral molecules with high enantioselectivity, which is particularly crucial in the pharmaceutical and agrochemical industries. samaterials.commdpi.com

Integration into Sustainable and Green Chemical Processes

The principles of green chemistry, which emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing catalyst development. This compound is being explored for its potential to contribute to more sustainable chemical manufacturing.

One key aspect of this is the development of processes that maximize atom economy. Reactions like [2+2+2] cycloadditions, which can be catalyzed by rhodium complexes, are inherently atom-economical as they assemble complex cyclic molecules from simple unsaturated precursors with no loss of atoms. mdpi.com

The use of environmentally benign solvents and reaction conditions is also a major focus. Researchers are investigating the use of water, ionic liquids, or supercritical fluids as alternatives to traditional volatile organic solvents. Additionally, efforts are being made to conduct reactions at lower temperatures and pressures to reduce energy consumption.

Exploration of Multi-Metallic and Supramolecular Catalytic Systems

To further enhance catalytic performance and unlock novel reactivity, researchers are exploring the creation of more complex catalytic systems involving this compound.

Multi-Metallic Systems: The combination of rhodium with other metals to create heteronuclear complexes is a promising strategy. These multi-metallic systems can exhibit synergistic effects, leading to enhanced catalytic activity, selectivity, or even novel reactivity that is not observed with the individual metal complexes. For example, the formation of dirhodium-gold anionic complexes has been reported, creating unique polymeric chains and discrete units with potential applications in catalysis and materials science. nih.gov

Supramolecular Catalysis: The principles of supramolecular chemistry are being applied to create highly organized and functional catalytic systems. This involves the self-assembly of rhodium complexes with other molecular components through non-covalent interactions. nih.govacs.org These supramolecular assemblies can create microenvironments around the catalytic center that can influence substrate binding and selectivity, mimicking the behavior of enzymes. nih.gov For instance, dirhodium-based supramolecular frameworks have been developed as heterogeneous photocatalysts for visible-light-driven hydrogen evolution, demonstrating high durability and reusability. nih.govacs.org This approach offers the potential for precise control over the catalytic process, leading to unprecedented levels of selectivity. nih.gov

The integration of rhodium complexes into larger, well-defined architectures like metal-organic frameworks (MOFs) or polymers is also an active area of investigation. These hybrid materials can combine the catalytic activity of the rhodium dimer with the structural and functional properties of the support material, leading to robust and highly active heterogeneous catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.